4-溴-2,6-二氯-3-甲基苯胺

描述

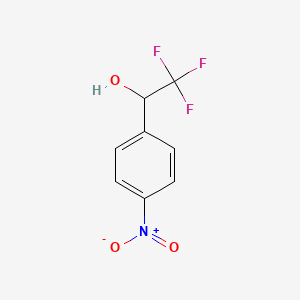

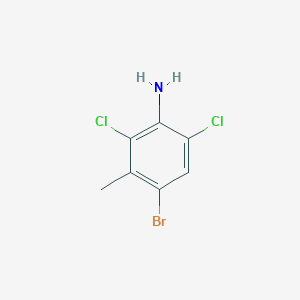

4-Bromo-2,6-dichloro-3-methylaniline is a chemical compound with the molecular formula C7H6BrCl2N . It has a molecular weight of 254.94 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2,6-dichloro-3-methylaniline consists of a benzene ring substituted with bromine, chlorine, and a methylamine group . The InChI code for this compound is 1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 .Physical And Chemical Properties Analysis

4-Bromo-2,6-dichloro-3-methylaniline is a solid at room temperature . It has a density of 1.721g/cm3 . The boiling point is 275.9ºC at 760 mmHg . The flash point is 120.6ºC .科学研究应用

多千克级合成:

- 应用:本研究详细介绍了涉及4-溴-3-甲基苯胺等相关化合物的多千克级合成过程。这展示了其在大规模有机合成中的应用,特别是通过Pd/C介导的Suzuki偶联反应形成联苯甲酸衍生物 (Ennis et al., 1999)。

非线性光学性质:

- 应用:这项研究探讨了Suzuki交叉偶联反应合成(E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺衍生物。它突出了它们在非线性光学应用中的潜力,并提供了关于它们的结构特征和反应性的见解 (Rizwan et al., 2021)。

电化学氧化:

- 应用:一项关注在酸性溶液中对取代对溴苯胺的电化学氧化的研究,包括4-溴-2,6-二甲基苯胺。这项研究对于理解这些化合物的阳极分解途径具有重要意义 (Arias et al., 1990)。

溴氯甲苯的合成:

- 应用:本研究展示了从相关化合物4-溴-2-硝基甲苯合成4-溴-2-氯甲苯的过程。该过程涉及还原得到5-溴-2-甲基苯胺,然后进行桑迈尔反应,展示了它在有机合成中的应用 (Xue Xu, 2006)。

微反应系统中的合成:

- 应用:这项研究概述了在微反应系统中合成4-溴-3-甲基苯甲醚,展示了4-溴-2,6-二氯-3-甲基苯胺在生产热敏感染料用于热敏纸中的潜力 (Xie et al., 2020)。

肝微粒体代谢:

- 应用:虽然并非直接关注4-溴-2,6-二氯-3-甲基苯胺,但这项研究调查了相关化合物的微粒体代谢,提供了对于这种化合物可能相关的代谢途径的见解 (Boeren et al., 1992)。

安全和危害

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, gloves, safety glasses, and a dust respirator when handling this compound . In case of accidental release, it is advised to mix with sand or similar inert absorbent material, sweep up and keep in a tightly closed container for disposal .

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,6-dichloro-3-methylaniline . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy.

属性

IUPAC Name |

4-bromo-2,6-dichloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEGPUJTODAJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567179 | |

| Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62406-68-2 | |

| Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)